diprotin A - 90614-48-5

diprotin A

Catalog Number: EVT-265650
CAS Number: 90614-48-5
Molecular Formula: C17H31N3O4
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diprotin A (Ile-Pro-Ile), also known as IPI or N-(isoleucyl)-prolyl-isoleucinamide, is a competitive and reversible inhibitor of dipeptidyl peptidase-IV (DPP-IV/CD26) [, , ]. It is classified as a tripeptide and has been widely used as a biochemical tool to study the role of DPP-IV in various biological processes, particularly in hematopoiesis, immune function, and neuropeptide metabolism [, , , , , , , , ].

Sitagliptin

Compound Description: Sitagliptin is a synthetic, orally active, competitive dipeptidyl peptidase-IV (DPP-IV) inhibitor. It is clinically used to treat type 2 diabetes by increasing the levels of incretin hormones, which stimulate insulin secretion and suppress glucagon secretion. [, , , , , ]

Relevance: Sitagliptin is structurally distinct from Diprotin A but shares a similar mechanism of action by inhibiting DPP-IV activity. Several studies in the provided papers investigated both Diprotin A and Sitagliptin to compare their effects on emotional and motivational behavior [, , , ], blood-retina barrier stability [], and hematopoietic progenitor cell proliferation []. These studies highlight the potential for using DPP-IV inhibitors in various therapeutic applications.

Methionyl-2(S)-cyano-pyrrolidine

Compound Description: Methionyl-2(S)-cyano-pyrrolidine is a synthetic, non-competitive inhibitor of DPP-IV. It is a research compound used to investigate the role of DPP-IV in various biological processes, including emotional and motivational behavior. []

Relevance: Similar to Diprotin A, this compound inhibits DPP-IV but acts through a non-competitive mechanism. It was used in previous studies to demonstrate the role of DPP-IV in anxiety and depression-related behaviors, providing a basis for further investigation using Diprotin A and Sitagliptin. []

Stromal Cell-Derived Factor 1 (SDF-1/CXCL12)

Compound Description: SDF-1/CXCL12 is a chemokine that plays a crucial role in hematopoietic stem cell (HSC) trafficking, homing, and retention within the bone marrow. It exerts its effects by binding to the CXCR4 receptor on HSCs. [, , , , , , , , , , ]

Relevance: SDF-1/CXCL12 is a key substrate for CD26/DPP-IV, the enzyme inhibited by Diprotin A. Many of the provided papers investigate the interplay between Diprotin A, CD26/DPP-IV, and SDF-1/CXCL12 in regulating HSC function, particularly in the context of transplantation. [, , , , , , , , , , ] Inhibiting CD26/DPP-IV with Diprotin A prevents the cleavage of SDF-1/CXCL12, enhancing its activity and ultimately improving HSC engraftment.

Neuropeptide Y (NPY)

Compound Description: NPY is a neurotransmitter widely distributed in the central and peripheral nervous systems. It is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular control. In the context of hematopoiesis, NPY is implicated in HSC trafficking and mobilization. []

Relevance: NPY contains a CD26/DPP-IV cleavage site (Tyr-Pro) at its N-terminus. One study highlighted the role of sinusoidal endothelial cell CD26 in cleaving NPY to its truncated form (NPY 3-36) during HSC mobilization by G-CSF. [] This cleavage is inhibited by Diprotin A, suggesting a complex interplay between CD26, NPY, and HSC mobilization that can be modulated by Diprotin A.

Granulocyte Colony-Stimulating Factor (G-CSF)

Compound Description: G-CSF is a glycoprotein that stimulates the production and differentiation of neutrophils, a type of white blood cell. It is clinically used to treat neutropenia, a condition characterized by low neutrophil counts. In the context of HSC transplantation, G-CSF is used to mobilize HSCs from the bone marrow into the peripheral blood for collection. [, , , , , ]

Relevance: While G-CSF itself is not a substrate for CD26/DPP-IV, several studies in the provided papers demonstrate that G-CSF treatment can modulate the expression and activity of CD26 on HSCs and other cell types. [, , , , , ] This interplay between G-CSF and CD26 can affect HSC mobilization and engraftment, processes that are also influenced by Diprotin A.

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

Compound Description: GM-CSF is a cytokine that stimulates the production and differentiation of various blood cells, including neutrophils, macrophages, and eosinophils. It is clinically used to treat neutropenia and to promote hematopoietic recovery after chemotherapy or bone marrow transplantation. [, , , , ]

Relevance: Similar to G-CSF, GM-CSF is not a direct substrate for CD26/DPP-IV but can influence its expression and activity. Studies have shown that GM-CSF, along with G-CSF, can upregulate CD26 activity on HSCs, potentially impacting their trafficking and engraftment. [, , , , ] This highlights the complex interplay between cytokines, CD26, and Diprotin A in regulating hematopoiesis.

Leukemia Inhibitory Factor (LIF)

Compound Description: LIF is a cytokine belonging to the interleukin-6 family that plays a critical role in maintaining the pluripotency and self-renewal of mouse embryonic stem (mES) cells. It exerts its effects by binding to the LIF receptor (LIFR) and activating downstream signaling pathways essential for stem cell maintenance. []

Relevance: Murine LIF possesses a putative DPPIV truncation site, making it a potential substrate for CD26/DPP-IV. Research indicates that CD26/DPPIV negatively regulates LIF activity in mES cells, as demonstrated by the enhanced LIF potency observed upon Diprotin A pretreatment. [] These findings suggest a regulatory role of CD26/DPP-IV and Diprotin A in LIF-mediated stem cell maintenance.

Erythropoietin (EPO)

Compound Description: EPO is a glycoprotein hormone that stimulates red blood cell production. It is clinically used to treat anemia, particularly in patients with chronic kidney disease. In the context of hematopoiesis, EPO promotes the proliferation and differentiation of erythroid progenitor cells, which give rise to red blood cells. [, , ]

Relevance: EPO contains a putative CD26/DPP-IV truncation site, making it susceptible to cleavage by this peptidase. Studies have shown that inhibiting or deleting CD26/DPP-IV enhances the ability of EPO to stimulate erythroid progenitor cell colony formation, suggesting that CD26/DPP-IV can modulate EPO activity. [, , ]

Interleukin-3 (IL-3)

Compound Description: IL-3 is a cytokine that supports the growth and differentiation of a broad range of hematopoietic cells, including stem cells, progenitor cells, and mature blood cells. It is involved in various aspects of hematopoiesis, including lineage commitment, proliferation, and survival of different blood cell types. [, , , ]

Relevance: IL-3 is another cytokine identified as a potential substrate for CD26/DPP-IV, with a putative cleavage site within its sequence. Studies have shown that inhibiting CD26/DPP-IV with Diprotin A can enhance the colony-forming capacity of IL-3, suggesting that CD26/DPP-IV can modulate IL-3 activity. [, , , ]

Macrophage Inflammatory Protein-1α (MIP-1α/CCL3)

Compound Description: MIP-1α/CCL3 is a chemokine involved in various inflammatory and immune responses. It is known to attract and activate immune cells such as macrophages, neutrophils, and lymphocytes to sites of inflammation. In the context of hematopoiesis, MIP-1α/CCL3 has been shown to have myelosuppressive effects, inhibiting the proliferation of certain hematopoietic progenitor cells. [, ]

Relevance: MIP-1α/CCL3 possesses a DPP4 truncation site, making it a substrate for CD26/DPP-IV. Research indicates that inhibiting or deleting CD26/DPP-IV enhances the myelosuppressive potency of MIP-1α/CCL3 on hematopoietic progenitor cells. [, ] This suggests that CD26/DPP-IV can modulate the myelosuppressive activity of MIP-1α/CCL3, and its inhibition by Diprotin A could potentially be exploited in specific therapeutic contexts.

Granulocyte Chemotactic Protein-2 (GCP-2/CXCL6)

Compound Description: GCP-2/CXCL6 is a chemokine involved in inflammatory responses, particularly in attracting and activating neutrophils to sites of inflammation. It is also involved in angiogenesis, the formation of new blood vessels. []

Relevance: Similar to MIP-1α/CCL3, GCP-2/CXCL6 is a myelosuppressive chemokine containing a DPP4 truncation site. Inhibiting or deleting CD26/DPP-IV enhances the myelosuppressive activity of GCP-2/CXCL6 on hematopoietic progenitor cells, indicating a modulatory role of CD26/DPP-IV in its function. []

Endomorphin-2 (Tyr-Pro-Phe-PheNH2)

Compound Description: Endomorphin-2 is an endogenous opioid peptide with potent analgesic properties. It acts primarily as an agonist at the μ-opioid receptor, mediating pain relief and other opioid effects. []

Relevance: Endomorphin-2 is a substrate for dipeptidyl peptidase IV (DPP-IV), with cleavage occurring at the Pro2-Phe3 bond. Diprotin A, by inhibiting DPP-IV, prevents the degradation of endomorphin-2, thereby enhancing its antinociceptive effects. [] This interaction highlights the potential of DPP-IV inhibitors like Diprotin A in modulating opioid peptide activity for pain management.

Source and Classification

Diprotin A is derived from the protein hydrolysates of various sources, including animal tissues and certain plants. It belongs to the class of compounds known as dipeptidyl peptidase IV inhibitors, which are characterized by their ability to inhibit the enzymatic activity of dipeptidyl peptidase IV. This classification places diprotin A among other therapeutic peptides used in treating conditions such as type 2 diabetes mellitus.

Synthesis Analysis

Methods and Technical Details

The synthesis of diprotin A can be achieved through several methods, with solid-phase peptide synthesis being the most common. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating purification and yield optimization. The general steps involved in synthesizing diprotin A include:

  1. Amino Acid Activation: The amino acids (isoleucine, proline) are activated using coupling reagents such as N,N'-dicyclohexylcarbodiimide.
  2. Coupling Reaction: The activated amino acids are sequentially added to the growing peptide chain on the solid support.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the support and purified using high-performance liquid chromatography.

The purity of synthesized diprotin A is typically assessed using analytical techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to confirm its structure and identity.

Molecular Structure Analysis

Structure and Data

Diprotin A has a simple molecular structure consisting of three amino acids: isoleucine, proline, and another isoleucine. Its chemical formula is C₆H₁₁N₃O₄, with a molecular weight of approximately 171.16 g/mol. The structural formula can be represented as:

Ile Pro Ile\text{Ile Pro Ile}

The arrangement of these amino acids contributes to its specific binding affinity for dipeptidyl peptidase IV.

Chemical Reactions Analysis

Reactions and Technical Details

Diprotin A primarily functions through competitive inhibition of dipeptidyl peptidase IV. When diprotin A binds to the active site of this enzyme, it prevents the cleavage of incretin hormones such as glucagon-like peptide-1 (GLP-1). This inhibition leads to increased levels of GLP-1, promoting insulin secretion from pancreatic beta cells.

Key reactions involving diprotin A include:

  • Enzyme Inhibition: Diprotin A competes with natural substrates for binding to dipeptidyl peptidase IV.
  • Stabilization of Incretins: By inhibiting the enzyme, diprotin A stabilizes incretin hormones in circulation.
Mechanism of Action

Process and Data

The mechanism by which diprotin A exerts its effects involves several key processes:

  1. Binding: Diprotin A binds to the active site of dipeptidyl peptidase IV due to its structural similarity to natural substrates.
  2. Inhibition: The binding prevents substrate access, thereby inhibiting enzymatic activity.
  3. Physiological Effects: As a result of this inhibition, there is an increase in active incretin levels, leading to enhanced insulin secretion and reduced blood glucose levels.

Studies have shown that diprotin A can significantly reduce glucose levels in model organisms such as Drosophila melanogaster, highlighting its potential utility in metabolic research .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Diprotin A exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and slightly soluble in organic solvents.
  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.

Analytical techniques such as infrared spectroscopy and high-performance liquid chromatography are commonly employed to assess these properties.

Applications

Scientific Uses

Diprotin A has several applications in scientific research and clinical settings:

  • Diabetes Research: It is extensively studied for its role in enhancing insulin secretion and managing blood glucose levels in diabetic models.
  • Pharmacological Studies: Its inhibitory effects on dipeptidyl peptidase IV make it a valuable compound for developing new diabetes therapies.
  • Biochemical Assays: Diprotin A is often used as a standard inhibitor in assays designed to measure dipeptidyl peptidase IV activity.

Properties

CAS Number

90614-48-5

Product Name

diprotin A

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

Molecular Formula

C17H31N3O4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1

InChI Key

JNTMAZFVYNDPLB-PEDHHIEDSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)[O-])[NH3+]

Solubility

Soluble in DMSO

Synonyms

diprotin A
Ile-Pro-Ile
isoleucyl-prolyl-isoleucine

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.